2-(1,1-dioxido-3-oxo-2-phenyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-dioxido-3-oxo-2-phenyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of derivatives of benzothiadiazines, such as indoline derivatives with functionalized aryloxadiazole amine and benzothiazole acetamide, has been explored for anticonvulsant activities. These compounds were evaluated using models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, showing significant anticonvulsant activity and drug-likeness properties through in silico studies, including molecular docking to establish interactions with Na+ channels and GABAA receptors (Nath et al., 2021).
Antioxidant Properties
Research on novel N-substituted benzyl/phenyl derivatives based on the pyrazolobenzothiazine ring system demonstrated moderate to significant radical scavenging activity. These studies suggest that such compounds could serve as templates for future development, targeting more potent biologically active compounds with potential applications beyond their primary antioxidant activities (Ahmad et al., 2012).
Agronomic Utility
Benzoxazinones and related compounds, which share structural similarities with the compound , have shown a range of biological properties including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal activities. These compounds, derived from plants in the Poaceae family, indicate potential agronomic utility in crop protection and pest management strategies (Macias et al., 2006).
Anticancer Activity
The synthesis of benzothiadiazinyl derivatives has been evaluated for anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Certain derivatives exhibited moderate to good inhibitory activity, suggesting their potential in cancer therapy through mechanisms such as tubulin polymerization inhibition (Kamal et al., 2011).
Antimicrobial Activities
Novel 1,4-benzothiazine derivatives have been investigated for their antibacterial activities, showing promising results against Gram-positive bacteria such as Bacillus subtilis and Streptococcus lactis. This research underlines the potential of benzothiazine derivatives in the development of new antibacterial agents (Dabholkar & Gavande, 2016).
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-2-phenyl-1λ6,2,4-benzothiadiazin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-16-13-17(2)23(18(3)14-16)25-22(28)15-26-20-11-7-8-12-21(20)32(30,31)27(24(26)29)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSYLFDDPHLWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.